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Compound of Interest

Compound Name:
5-Bromo-1,4-dimethyl-1H-

pyrazole-3-carbaldehyde

CAS No.: 1268522-54-8

Cat. No.: B2723137

Get Quote

Executive Summary
The bromo-dimethyl-pyrazole aldehydes represent a privileged scaffold in medicinal chemistry,

particularly as intermediates for p38 MAP kinase inhibitors and various agrochemical

fungicides. The presence of the aldehyde handle allows for reductive amination or olefination,

while the bromine substituent facilitates Suzuki-Miyaura cross-coupling.

However, the synthesis of these cores is plagued by regioisomerism (1,3-dimethyl vs. 1,5-

dimethyl substitution patterns), which significantly alters physical properties and biological

activity. This guide provides a technical breakdown of the physical characteristics, specifically

focusing on 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS 33984-26-2), and

establishes a protocol for distinguishing it from its isomers and oxidation byproducts.[1]

Chemical Identity & Nomenclature[1][2][3][4][5]
Precise nomenclature is critical due to the tautomeric nature of pyrazole precursors.
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Attribute Target Compound
Primary
Regioisomer

Oxidation Impurity

IUPAC Name

4-Bromo-1,3-dimethyl-

1H-pyrazole-5-

carbaldehyde

4-Bromo-1,5-dimethyl-

1H-pyrazole-3-

carbaldehyde

4-Bromo-1,3-dimethyl-

1H-pyrazole-5-

carboxylic acid

CAS Number 33984-26-2 1489593-82-9 5775-88-2

Structure

5-membered ring, N1-

Methyl, C3-Methyl,

C4-Bromo, C5-Formyl

5-membered ring, N1-

Methyl, C5-Methyl,

C4-Bromo, C3-Formyl

Carboxylic acid at C5

instead of Aldehyde

Key Feature

Steric crowding at C5

(Aldehyde near N-

Methyl)

Less sterically

hindered

H-bond donor

(dimerizes)

Physical Characterization Profile
Melting Point Analysis
The melting point (MP) serves as the primary "quick-check" for purity and identity. A common

error in early-stage development is confusing the aldehyde with its oxidized carboxylic acid

derivative, which melts significantly higher.

Target Aldehyde (CAS 33984-26-2):

State: Pale yellow to tan crystalline solid.

Melting Point:96°C – 99°C (Typical range for pure fraction).

Note: Impure samples often manifest as oils or low-melting semisolids due to regioisomer

mixtures.

Carboxylic Acid Impurity (CAS 5775-88-2):

Melting Point:237°C – 242°C.

Diagnostic: If your sample MP > 200°C, the aldehyde has oxidized.
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Solubility Profile
Understanding the solubility is vital for recrystallization and assay development.

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

Moderate Solubility: Ethanol, Methanol (Hot).

Insoluble: Water, Hexanes (Cold).

Recrystallization Solvent: Ethanol/Water (9:1) or Hexane/EtOAc mixtures are recommended

for purification.

Synthesis & Impurity Origins[1]
The physical characteristics are directly downstream of the synthetic route. The standard

synthesis involves the Vilsmeier-Haack formylation of 4-bromo-1,3-dimethylpyrazole.[1]

The Regioselectivity Challenge
The Vilsmeier-Haack reaction is electrophilic aromatic substitution. The directing effects of the

N-methyl and C-methyl groups compete.[1]

1,3-dimethyl isomer: The C5 position is more electron-rich but sterically hindered.

1,5-dimethyl isomer: The C3 position is less hindered.

This competition leads to mixtures that depress the melting point.

Workflow Diagram: Synthesis to Characterization
The following diagram outlines the critical decision points in the synthesis and isolation

workflow.
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Starting Material:
4-Bromo-1,3-dimethylpyrazole

Reagents:
POCl3 / DMF (Vilsmeier-Haack)

Intermediate:
Imine Salt

Electrophilic Subst.

Hydrolysis:
NaOAc (aq) or NaOH

Quench

Crude Product:
Mixture of Regioisomers

MP Check:
Is MP > 200°C?

Result:
Oxidized to Acid

(Impurity)

Yes

Result:
Target Aldehyde

No

Purification:
Recrystallization (EtOH)

Pure 4-Bromo-1,3-dimethyl-
1H-pyrazole-5-carbaldehyde

(MP: 96-99°C)

Click to download full resolution via product page

Figure 1: Synthetic workflow and critical control points for isolating the target aldehyde.
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Critical Quality Attributes: Distinguishing Isomers
The most common failure mode in this chemistry is misidentifying the 1,5-dimethyl-3-

carbaldehyde isomer as the target 1,3-dimethyl-5-carbaldehyde.[1] They have the same mass

(LCMS is useless for differentiation) and similar polarity.

The NOESY NMR Protocol
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for validating the

regiochemistry.

Target (1,3-dimethyl-5-CHO):

The N-Methyl group (approx 4.0 ppm) is spatially close to the Aldehyde proton (approx 9.8

ppm).

Result: You will see a strong NOE correlation (cross-peak) between the N-Me and the

CHO proton.

Isomer (1,5-dimethyl-3-CHO):

The N-Methyl group is spatially close to the C5-Methyl group.

The Aldehyde is at C3, far from the N-Methyl.

Result: NOE between N-Me and C-Me; NO NOE between N-Me and CHO.

Isomer Differentiation Logic

Unknown Isomer Sample Run 1H-NOESY NMR Check Correlation:
N-Me (4.0 ppm) <-> CHO (9.8 ppm)

Positive Correlation
CONFIRMED: 1,3-dimethyl-5-CHOYes

No Correlation

No
Check Correlation:

N-Me (3.8 ppm) <-> C-Me (2.3 ppm)
Positive Correlation

CONFIRMED: 1,5-dimethyl-3-CHO
Yes

Click to download full resolution via product page
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Figure 2: NMR logic tree for definitive structural assignment of pyrazole regioisomers.

Experimental Protocols
Melting Point Determination
Standard Operating Procedure (SOP)

Drying: Ensure the sample is dried under vacuum (< 10 mbar) at 40°C for 4 hours to remove

solvent residues (DCM solvates can depress MP by 10-20°C).

Packing: Pack the capillary tube to a height of 3mm. Tap firmly to eliminate air pockets.

Ramp:

Fast Ramp: 10°C/min to 80°C.

Slow Ramp: 1°C/min from 80°C to melt.

Observation: Record the onset (meniscus formation) and clear point (complete liquid).

Acceptance Criteria: Range < 2°C (e.g., 96.5 – 97.8°C).

Purification of Crude Aldehyde
If the MP is low (< 90°C), the sample likely contains the 1,5-isomer or unreacted starting

material.

Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

Precipitation: Add water dropwise until slight turbidity persists.

Cooling: Allow to cool to room temperature slowly, then refrigerate at 4°C.

Filtration: Filter the pale yellow needles. Wash with cold 10% EtOH/Water.

Data Check: The 1,3-dimethyl-5-CHO isomer typically crystallizes more readily than the 1,5-

isomer in aqueous ethanol.
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Application in Drug Discovery
This aldehyde is a critical intermediate.[2][3] The C4-Bromine allows for Suzuki Coupling to

introduce biaryl systems (common in kinase inhibitors), while the C5-Aldehyde is often

converted to:

Amines: Via Reductive Amination (e.g., with morpholine/piperazine).

Alkenes: Via Wittig/Horner-Wadsworth-Emmons reactions.

Heterocycles: Cyclization to fused systems like pyrazolo[3,4-d]pyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Characterization and Physical Profiling
of Bromo-Dimethyl-Pyrazole Aldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2723137/docs#technical-guide-characterization-and-
physical-profiling-of-bromo-dimethyl-pyrazole-aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2723137/docs#technical-guide-characterization-and-physical-profiling-of-bromo-dimethyl-pyrazole-aldehydes
https://www.benchchem.com/product/b2723137/docs#technical-guide-characterization-and-physical-profiling-of-bromo-dimethyl-pyrazole-aldehydes
https://www.benchchem.com/product/b2723137/docs#technical-guide-characterization-and-physical-profiling-of-bromo-dimethyl-pyrazole-aldehydes
https://www.benchchem.com/product/b2723137/docs#technical-guide-characterization-and-physical-profiling-of-bromo-dimethyl-pyrazole-aldehydes
https://www.benchchem.com/product/b2723137?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

